Orthogonal Stability of Acm Group in Boc-Based SPPS
The S-acetamidomethyl (Acm) protecting group on Boc-Pen(Acm)-OH exhibits complete stability under the acidic conditions required for repetitive Boc group removal (e.g., TFA) and even the final strong acid cleavage (e.g., HF) . This is a critical advantage over alternative thiol protecting groups like Trityl (Trt) or 4-methoxybenzyl (Mob), which can be partially or fully cleaved under the same conditions, leading to uncontrolled disulfide formation and lower product purity .
| Evidence Dimension | Stability to repetitive TFA deprotection and final HF cleavage |
|---|---|
| Target Compound Data | Completely stable |
| Comparator Or Baseline | S-Trityl (Trt), S-4-methoxybenzyl (Mob) |
| Quantified Difference | N/A - Qualitative difference in stability. Trt/Mob groups are partially/fully cleaved under these conditions. |
| Conditions | Standard Boc/Bzl SPPS conditions (TFA for deprotection, HF for final cleavage) |
Why This Matters
This unique stability profile enables the precise, stepwise construction of peptides with multiple disulfide bonds, a feat impossible with less stable protecting groups, directly impacting final yield and purity.
- [1] García-Echeverría C, Molins MA, Albericio F, Pons M, Giralt E. Application of acetamidomethyl and 9-fluorenylmethyl groups for efficient side protection of penicillamine in solid-phase peptide synthesis. Int J Pept Protein Res. 1990;35(5):434-40. View Source
- [2] Albericio F, Hammer RP, García-Echeverría C, Molins MA, Chang JL, Munson MC, Pons M, Giralt E, Barany G. Cyclization of disulfide-containing peptides in solid-phase synthesis. Int J Pept Protein Res. 1991;37(5):402-13. View Source
